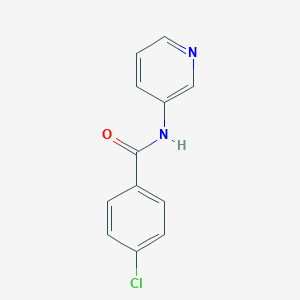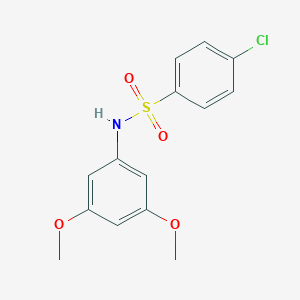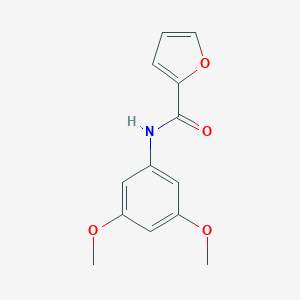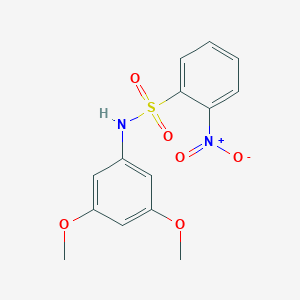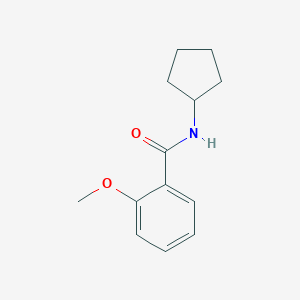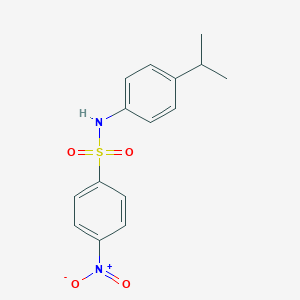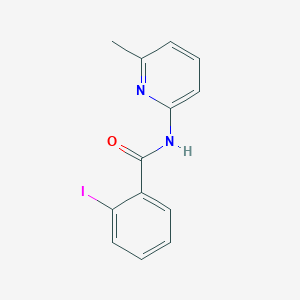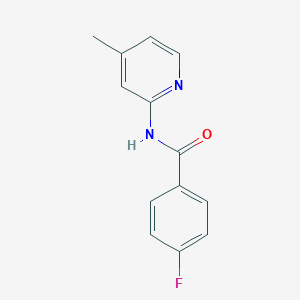![molecular formula C15H15N5O2 B402301 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 164410-86-0](/img/structure/B402301.png)
1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic compound that has been widely studied due to its potential applications in scientific research. This compound is also known as MRS1477 and is a purinergic receptor antagonist. In
科学研究应用
1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been used in various scientific research applications, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been shown to modulate the activity of purinergic receptors, which are involved in various physiological processes such as synaptic transmission, neuronal development, and neuroinflammation. In immunology, this compound has been used to study the role of purinergic signaling in immune cell function and inflammation. In cancer research, this compound has been investigated as a potential therapeutic agent due to its ability to inhibit the growth and proliferation of cancer cells.
作用机制
1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione acts as a purinergic receptor antagonist, specifically targeting the P2X7 receptor subtype. This receptor is involved in various physiological processes, including inflammation, pain, and cell death. By blocking the activity of this receptor, this compound can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific research application. In neuroscience, this compound has been shown to modulate synaptic transmission and neuronal development, as well as reduce neuroinflammation. In immunology, this compound has been shown to modulate immune cell function and reduce inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One advantage of using 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in lab experiments is its specificity for the P2X7 receptor subtype. This allows researchers to selectively target this receptor and study its function in various physiological processes. However, a limitation of using this compound is that it may have off-target effects on other purinergic receptor subtypes, which can complicate data interpretation.
未来方向
There are several future directions for research on 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. One direction is to investigate its potential therapeutic applications in various diseases, such as neurodegenerative disorders, inflammatory diseases, and cancer. Another direction is to study its effects on other purinergic receptor subtypes and their physiological processes. Additionally, further optimization of the synthesis method can improve the yield and purity of the compound for future research.
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research areas. Its specificity for the P2X7 receptor subtype allows researchers to selectively target this receptor and study its function in various physiological processes. Further research on this compound can lead to potential therapeutic applications in various diseases and a better understanding of purinergic signaling.
合成方法
The synthesis of 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the reaction of 2-aminopyrimidine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrochloric acid to yield the final product. This synthesis method has been optimized to improve the yield and purity of the compound.
属性
IUPAC Name |
1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-18-12-11(13(21)17-15(18)22)20-9-5-8-19(14(20)16-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,17,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJMDTWFIVXJPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

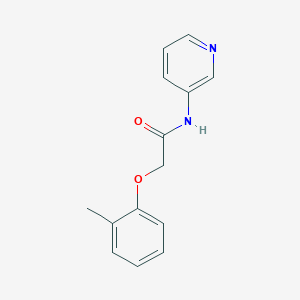
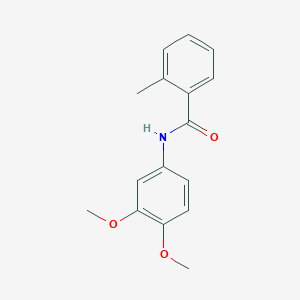
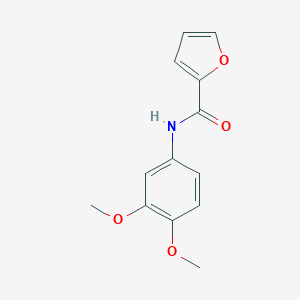
![[2-(4-Iodo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B402223.png)
![N-[3,4-bis(methyloxy)phenyl]-2-{4-nitrophenyl}acetamide](/img/structure/B402225.png)

